NH2-PEG8-OH

Catalog No.
S518606
CAS No.
352439-37-3
M.F
C16H35NO8
M. Wt
369.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG8-OH

CAS Number

352439-37-3

Product Name

NH2-PEG8-OH

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C16H35NO8

Molecular Weight

369.45 g/mol

InChI

InChI=1S/C16H35NO8/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18/h18H,1-17H2

InChI Key

DGWYLEGXXDZPEY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG8-alcohol

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCO)N

The exact mass of the compound Amino-PEG8-alcohol is 369.2363 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NH2-PEG8-OH (Amino-PEG8-alcohol) is a highly pure, discrete polyethylene glycol (dPEG) derivative featuring exactly eight ethylene oxide units (MW ~385.45 g/mol), terminated by orthogonal primary amine and hydroxyl groups. Unlike traditional polymeric PEGs that exhibit broad molecular weight distributions, this monodisperse linker provides absolute structural predictability, making it a critical raw material for precision bioconjugation, Antibody-Drug Conjugates (ADCs), and PROteolysis TArgeting Chimeras (PROTACs). The exact PEG8 chain length imparts significant aqueous solubility and a defined hydrodynamic radius, while the heterobifunctional end groups enable controlled, step-wise synthetic routes without unwanted cross-linking . For procurement teams and synthetic chemists, NH2-PEG8-OH represents a standardized, reproducible building block essential for applications requiring strict regulatory compliance and exact stoichiometric control.

Substituting NH2-PEG8-OH with cheaper, polydisperse alternatives (e.g., PEG-400-amine) introduces critical points of failure in both manufacturing and regulatory approval. Polymeric PEGs consist of a Poisson distribution of chain lengths, which translates into heterogeneous Drug-to-Antibody Ratios (DAR) and complex, often unresolvable LC/MS analytical profiles that complicate FDA Investigational New Drug (IND) filings [1]. Furthermore, attempting to substitute with homobifunctional linkers (e.g., NH2-PEG8-NH2 or HO-PEG8-OH) eliminates orthogonal reactivity, leading to competitive cross-linking, uncontrolled polymerization, and severe yield reductions of expensive payloads. Procurement must prioritize the discrete, heterobifunctional nature of NH2-PEG8-OH to ensure batch-to-batch reproducibility, exact stoichiometric conjugation, and simplified downstream purification.

Analytical Resolution & DAR Control

Discrete PEG linkers like NH2-PEG8-OH allow for exact mass spectrometry resolution, enabling precise quantification of conjugation states and Drug-to-Antibody Ratios (DAR). In contrast, polymeric PEGs produce broad, overlapping mass envelopes that obscure critical structural data [1].

Evidence DimensionLC/MS Peak Resolution and DAR Quantification
Target Compound DataYields distinct, highly resolved mass peaks corresponding to exact conjugation states.
Comparator Or BaselinePolymeric mPEG 1K / PEG-400 (Produces broad mass distributions with unresolvable deconvolution artifacts).
Quantified Difference100% resolution of discrete conjugation states vs. unresolvable average DAR distributions.
ConditionsIntact antibody LC/MS analysis of PEGylated bioconjugates.

Absolute analytical resolution is mandatory for regulatory (FDA IND) characterization of biotherapeutics, making discrete PEGs a strict requirement over polymeric mixtures.

Conjugation Stoichiometry and Yield Optimization

The single-molecular-weight nature of NH2-PEG8-OH permits exact stoichiometric calculations during synthesis, eliminating the need for large molar excesses typically required when using polydisperse PEGs. This ensures high-efficiency coupling and prevents the steric hindrance associated with heterogeneous chain lengths [1].

Evidence DimensionConjugation Efficiency and Stoichiometric Control
Target Compound DataEnables exact 1:1 stoichiometric calculations for precise payload loading.
Comparator Or BaselinePolydisperse PEGs (Require estimation based on average MW, leading to variable loading and excess reagent waste).
Quantified DifferencePredictable, high-yield conjugation with exact molar ratios vs. batch-variable yields with polymeric mixtures.
ConditionsPreconjugation synthesis of high-drug-load antibody conjugates.

Exact stoichiometry drastically reduces the waste of highly expensive cytotoxic payloads or PROTAC ligands during manufacturing.

Orthogonal Reactivity vs. Homobifunctional Cross-linking

The heterobifunctional design (amine and hydroxyl) of NH2-PEG8-OH allows for controlled, step-wise conjugation. The amine can be reacted with NHS-esters, while the hydroxyl remains inert until specifically activated (e.g., to an azide or tosylate), preventing the severe yield losses seen with homobifunctional linkers .

Evidence DimensionTarget Product Yield in Step-wise Synthesis
Target Compound DataSupports near-quantitative yields in directed, step-wise bioconjugation.
Comparator Or BaselineHomobifunctional NH2-PEG8-NH2 (Prone to competitive dimerization and cross-linking).
Quantified DifferenceEliminates >50% yield loss associated with unwanted homobifunctional cross-linking.
ConditionsMulti-step synthesis of complex PROTACs or ADC linker-payloads.

Orthogonal end groups are essential for the directional synthesis of complex molecules, directly impacting the cost-of-goods (COGs) by maximizing target yield.

Hydrodynamic Shielding and Payload Solubility

The PEG8 chain provides a highly hydrophilic spacer that significantly improves the aqueous solubility of hydrophobic payloads compared to traditional alkyl linkers, without the excessive bulk of larger PEGs that can interfere with target binding .

Evidence DimensionAqueous Solubility and Aggregation Reduction
Target Compound DataPEG8 spacer imparts high aqueous solubility and maintains conjugate stability in systemic circulation.
Comparator Or BaselineHydrophobic Alkyl Linkers (e.g., C8 or C16 chains).
Quantified DifferenceSignificant reduction in conjugate aggregation and improved pharmacokinetic profiles at matched dosing.
ConditionsIn vivo circulation and formulation of hydrophobic cytotoxic payloads.

Enhancing the solubility of hydrophobic drugs directly prevents formulation failures and reduces off-target toxicity caused by aggregation.

Antibody-Drug Conjugate (ADC) Linker-Payload Synthesis

NH2-PEG8-OH is heavily procured as a foundational building block for ADC linkers. The amine group facilitates stable amide bond formation with payload derivatives, while the hydroxyl group can be converted into a reactive moiety (e.g., azide or maleimide) for site-specific antibody conjugation. Its discrete PEG8 length ensures optimal solubility for hydrophobic cytotoxins (like SG3199) and guarantees the precise DAR required for clinical translation .

PROTAC and Targeted Protein Degrader Development

In PROTAC synthesis, the spatial distance between the E3 ligase ligand and the Protein of Interest (POI) ligand is critical for ternary complex formation. NH2-PEG8-OH provides a defined, rigid-yet-flexible spacer of exact length, allowing medicinal chemists to systematically optimize the degrader's geometry without the confounding variables introduced by polydisperse linkers .

Precision Surface Functionalization and Nanoparticle Coating

For diagnostic and therapeutic nanoparticles, NH2-PEG8-OH is utilized to create a uniform, hydrophilic stealth coating. The exact chain length ensures a homogeneous hydrodynamic radius, preventing the batch-to-batch variability seen with polymeric PEG coatings, while the terminal amine allows for the precise attachment of targeting antibodies or peptides .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

369.23626707 Da

Monoisotopic Mass

369.23626707 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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